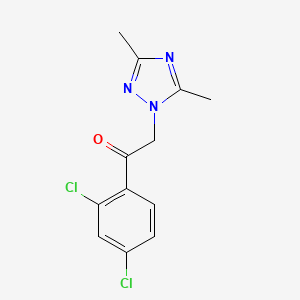

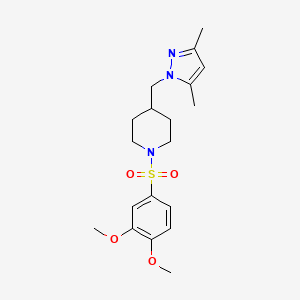

![molecular formula C19H22N4O3S B2500402 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-21-8](/img/structure/B2500402.png)

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is a derivative of the imidazo[2,1-b]thiazole class. While the provided papers do not directly discuss this specific compound, they do provide insight into the broader class of imidazo[2,1-b]thiazoles and their biological activities. For instance, paper describes the synthesis and anticancer evaluation of 3,6-diphenylimidazo[2,1-b]thiazole derivatives, indicating that some of these compounds exhibit potent anti-proliferative activity against various human cancer cell lines. This suggests that the compound may also possess similar biological properties, warranting further investigation.

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, as described in paper , involves the creation of a series of new 3,6-diphenylimidazo[2,1-b]thiazole derivatives. Although the specific synthesis of this compound is not detailed, the general approach to synthesizing such compounds typically includes the condensation of appropriate precursors, followed by various functionalization steps to introduce different substituents at specific positions on the imidazo[2,1-b]thiazole core.

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazole derivatives is characterized by a fused heterocyclic system containing both imidazole and thiazole rings. The presence of different substituents on the core structure can significantly influence the compound's biological activity, as seen in paper , where the presence of certain aryl-substituents enhanced the anti-proliferative properties. The molecular structure of the compound would likely include the characteristic imidazo[2,1-b]thiazole scaffold with a nitrophenyl group at the 3-position and a dipropylcarboxamide moiety at the 2-position.

Chemical Reactions Analysis

The chemical reactivity of imidazo[2,1-b]thiazole derivatives can be influenced by the substituents present on the core structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's ability to participate in various chemical reactions. While the provided papers do not discuss the chemical reactions of the specific compound, they do suggest that the synthesized imidazo[2,1-b]thiazole derivatives have been evaluated for their biological activities, which are inherently related to their chemical reactivity within biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are determined by their molecular structure. The presence of a nitro group, as in the compound of interest, would likely contribute to the compound's acidity, reactivity, and overall stability. The dipropylcarboxamide moiety could affect the compound's solubility and lipophilicity, which are important factors in drug design and pharmacokinetics. Although the specific properties of this compound are not provided, similar compounds have been shown to possess biological activity, which is a testament to their favorable physical and chemical properties for interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Applications in Antitumor Research

3-Methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide is involved in the synthesis of antitumor compounds, as evidenced by the exploration of new synthetic routes to the antitumor drug temozolomide. The intermediate compounds in these pathways are crucial in yielding temozolomide, demonstrating the compound's relevance in the development of cancer treatments (Wang et al., 1997).

Role in Heterocyclic Compound Synthesis

The compound also finds its applications in the synthesis of various heterocyclic compounds. It's utilized in preparing enaminones and further engaged in reactions leading to the formation of novel heterocyclic compounds with potential biological activities, including antitumor, antibacterial, and anticonvulsant properties. This highlights its versatility in medicinal chemistry and drug development (Gomha & Abdel‐Aziz, 2012).

Antimicrobial and Antioxidant Activities

Another significant application is in the development of derivatives with antimicrobial and antioxidant properties. Compounds synthesized from this compound have been evaluated for their effectiveness against various microbial strains, showing significant antibacterial and antifungal activities. Moreover, some derivatives also exhibited considerable antioxidant activity, indicating their potential in managing oxidative stress-related conditions (Dhiman et al., 2015).

Application in Synthesis of Fused Heterocyclic Systems

The compound is instrumental in the synthesis of fused heterocyclic ring systems with potential biological interest. It's involved in reactions that yield various imidazo[2,1-b]thiazole derivatives and other complex compounds, some of which have been tested for antibacterial and antifungal activity. This underscores its role in the synthesis of compounds with potential therapeutic applications (Hassan, 2010).

Wirkmechanismus

Target of Action

The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium .

Mode of Action

The compound interacts with Pantothenate Synthetase, inhibiting its function . This interaction disrupts the biosynthesis of pantothenate, leading to a deficiency of Coenzyme A in the bacterium

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate Synthetase, it disrupts the production of pantothenate, leading to a deficiency of Coenzyme A . Coenzyme A is involved in various metabolic processes, including the TCA cycle and fatty acid synthesis. Therefore, the inhibition of its production can have significant downstream effects on the bacterium’s metabolism .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .

Result of Action

The compound has shown significant antitubercular activity, with an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM . This suggests that the compound is effective at inhibiting the growth of Mtb while having a low toxicity towards human cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was synthesized under mild transition-metal-free conditions . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

Eigenschaften

IUPAC Name |

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S/c1-4-9-21(10-5-2)18(24)17-13(3)22-12-16(20-19(22)27-17)14-7-6-8-15(11-14)23(25)26/h6-8,11-12H,4-5,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEDOROAIRXRGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

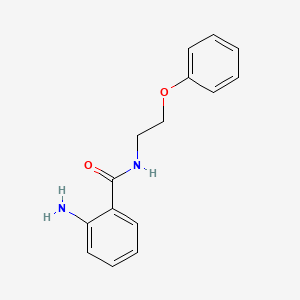

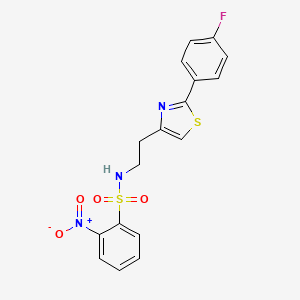

![5-bromo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2500323.png)

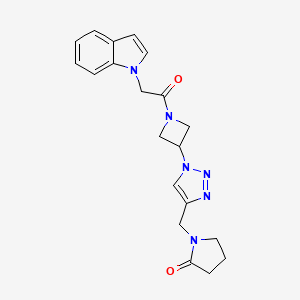

![1-[(3As,7aS)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridin-6-yl]-2-methylpropan-1-one](/img/structure/B2500324.png)

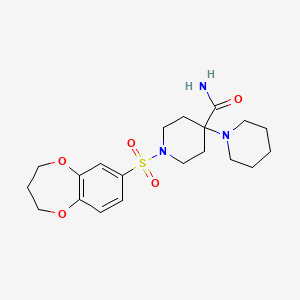

![3-fluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2500325.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![4-methoxy-1-methyl-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2500340.png)